molecular formula C8H10N2O B1473667 1-(Pyridin-3-yl)azetidin-3-ol CAS No. 1823946-64-0

1-(Pyridin-3-yl)azetidin-3-ol

Cat. No. B1473667
M. Wt: 150.18 g/mol
InChI Key: LNQYTUZIUHHHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Pyridin-3-yl)azetidin-3-ol” is a chemical compound with the molecular formula C8H10N2O . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .


Molecular Structure Analysis

The molecular structure of “1-(Pyridin-3-yl)azetidin-3-ol” consists of a pyridine ring attached to an azetidine ring through a carbon atom . The azetidine ring also has a hydroxyl group attached to it .

Future Directions

The future research directions for “1-(Pyridin-3-yl)azetidin-3-ol” and similar compounds could involve exploring their potential therapeutic uses. For instance, pyridine derivatives are being studied for their antimicrobial and antiviral activities .

properties

IUPAC Name

1-pyridin-3-ylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-5-10(6-8)7-2-1-3-9-4-7/h1-4,8,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQYTUZIUHHHCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-yl)azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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